molecular formula C13H23N B7784293 (3,8-Dimethyladamantanyl)methylamine

(3,8-Dimethyladamantanyl)methylamine

Cat. No.: B7784293
M. Wt: 193.33 g/mol
InChI Key: GPYYBGAAAREIRT-UHFFFAOYSA-N
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Description

(3,8-Dimethyladamantanyl)methylamine is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,8-Dimethyladamantanyl)methylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 3,8-dimethyladamantane with formaldehyde and ammonium chloride under acidic conditions to form the corresponding amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3,8-Dimethyladamantanyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

Chemistry

In chemistry, (3,8-Dimethyladamantanyl)methylamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for creating stable frameworks and scaffolds in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Adamantane derivatives have shown promise in antiviral and anticancer research, and this compound may exhibit similar properties.

Medicine

Medicinally, adamantane derivatives are known for their use in antiviral drugs, such as amantadine and rimantadine. This compound could potentially be explored for similar applications, particularly in the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and rigidity make it suitable for enhancing the mechanical properties of these materials.

Mechanism of Action

The mechanism of action of (3,8-Dimethyladamantanyl)methylamine involves its interaction with molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral drug similar to amantadine.

Uniqueness

(3,8-Dimethyladamantanyl)methylamine is unique due to its specific substitution pattern on the adamantane core This structural variation can impart different physicochemical properties and biological activities compared to other adamantane derivatives

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYBGAAAREIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394206
Record name (3,8-dimethyladamantanyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110916-44-4
Record name (3,8-dimethyladamantanyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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